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Abstract

Pivanex (pivaloyloxymethyl butyrate, AN-9) is a prodrug of the short-chain fatty acid butyric
acid, a known histone deacetylase (HDAC) inhibitor. By masking the carboxyl group of butyric
acid, Pivanex exhibits improved cellular permeability, allowing for more efficient intracellular
delivery of the active compound. Once inside the cell, Pivanex is hydrolyzed by cellular
esterases, releasing butyric acid, which then exerts its anti-neoplastic effects. This guide
provides a comprehensive overview of the chemical structure, physicochemical and
pharmacological properties, mechanism of action, and relevant experimental protocols for
Pivanex.

Chemical Structure and Identifiers

Pivanex is chemically known as pivaloyloxymethyl butyrate. Its structure consists of a butyrate
molecule esterified with a pivaloyloxymethyl group.
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Identifier Value

IUPAC Name (2,2-dimethylpropanoyloxy)methyl butanoate
Synonyms Pivanex, AN-9, Pivaloyloxymethyl butyrate
CAS Number 122110-53-6[1]

Molecular Formula

C10H1804[1]

Molecular Weight 202.25 g/mol [1]
SMILES CCCC(=0)OCOC(=0)C(C)(C)CI[1]
InChl Key GYKLFBYWXZYSOW-UHFFFAOYSA-N

Physicochemical Properties

Pivanex is a colorless to light yellow liquid. A summary of its known and predicted

physicochemical properties is presented below.

Property Value Source
Appearance Colorless to light yellow liquid [1]
Density 1.008 + 0.06 g/cm?3 [1]
Boiling Point 249.3+13.0°C Predicted
. Soluble in DMSO (= 100
Solubility [1]
mg/mL)
Store at -20°C for long-term
Storage

stability

Note: Experimental data for melting point and pKa were not available in the reviewed literature.

Pharmacological Properties and Mechanism of

Action
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Pivanex is an orally active prodrug that demonstrates anti-neoplastic, anti-metastatic, and anti-
angiogenic properties.[2] Its primary mechanism of action is the inhibition of histone
deacetylases (HDACS) following its intracellular conversion to butyric acid.

Hydrolysis to Butyric Acid

As a prodrug, Pivanex is designed to overcome the poor cellular permeability of butyric acid.
Its lipophilic nature allows it to readily cross cell membranes. Once inside the cell, it is
hydrolyzed by intracellular esterases, releasing the active HDAC inhibitor, butyric acid, as well
as pivalic acid and formaldehyde.
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Caption: Intracellular activation of Pivanex.

Histone Deacetylase (HDAC) Inhibition
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Butyric acid inhibits the activity of class | and Il HDAC enzymes. HDACs are responsible for
removing acetyl groups from lysine residues on histones, leading to a more condensed
chromatin structure and transcriptional repression. By inhibiting HDACSs, butyric acid promotes
histone hyperacetylation, resulting in a more relaxed chromatin state that allows for the
transcription of various genes, including tumor suppressor genes.
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Caption: Mechanism of HDAC inhibition by butyric acid.

Downregulation of Bcr-Abl Signaling

Pivanex has been shown to down-regulate the expression of the oncoprotein Bcr-Abl. The Bcr-
Abl fusion protein is a constitutively active tyrosine kinase that drives the proliferation and
survival of cancer cells, particularly in chronic myeloid leukemia (CML). By reducing Bcr-Abl
levels, Pivanex can inhibit downstream signaling pathways, including the Ras/MAPK, PI3K/Akt,
and JAK/STAT pathways, ultimately leading to apoptosis of cancer cells.
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Caption: Pivanex-mediated downregulation of Bcr-Abl signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of
Pivanex.

Cell Viability Assay (MTT Assay)
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Objective: To determine the cytotoxic effect of Pivanex on cancer cell lines.
Materials:

e Cancer cell line (e.g., K562, A549, NCI-H460)

o Complete culture medium (e.g., RPMI-1640 with 10% FBS)

e Pivanex stock solution (e.g., 100 mM in DMSO)

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e DMSO

o 96-well plates

e Microplate reader
Procedure:

e Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 pL of complete
culture medium.

¢ Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

o Prepare serial dilutions of Pivanex in complete culture medium to achieve the desired final
concentrations (e.g., 10 uM to 500 pM).

e Remove the medium from the wells and add 100 pL of the Pivanex dilutions or vehicle
control (medium with DMSO) to the respective wells.

 Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
e Add 20 pL of MTT solution to each well and incubate for 4 hours at 37°C.

o Carefully remove the medium and add 150 pL of DMSO to each well to dissolve the
formazan crystals.
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» Measure the absorbance at 570 nm using a microplate reader.

o Calculate the percentage of cell viability relative to the vehicle control and determine the
IC50 value.

HDAC Activity Assay (Colorimetric)

Objective: To measure the inhibitory effect of Pivanex (as butyric acid) on HDAC activity.

Materials:

HelLa nuclear extract (as a source of HDACSs)

o HDAC colorimetric substrate (e.g., Boc-Lys(Ac)-pNA)
o HDAC assay buffer

e Lysine developer

e Pivanex or sodium butyrate

e 96-well plate

» Microplate reader

Procedure:

o Prepare dilutions of Pivanex or sodium butyrate in the assay buffer.
e In a 96-well plate, add the following to each well:

o 85 pL of ddH20

o 10 pL of 10X HDAC Assay Buffer

o Your sample containing HDAC activity (e.g., 5-10 pg of HeLa nuclear extract) or HDAC
inhibitor.
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For a positive control, use HelLa nuclear extract without any inhibitor. For a negative control,
use a known HDAC inhibitor like Trichostatin A.

Add 5 pL of the HDAC colorimetric substrate to each well and mix thoroughly.
Incubate the plate at 37°C for 30-60 minutes.

Stop the reaction by adding 10 pL of Lysine Developer to each well.

Incubate at 37°C for 30 minutes.

Read the absorbance at 405 nm using a microplate reader.

The HDAC activity is inversely proportional to the signal. Calculate the percentage of
inhibition relative to the control.

Western Blot Analysis for Bcr-Abl Expression

Obijective: To determine the effect of Pivanex on the expression level of Bcr-Abl protein.

Materials:

Bcr-Abl positive cell line (e.g., K562)

Pivanex

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
BCA protein assay kit

SDS-PAGE gels

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk in TBST)

Primary antibody against Bcr-Abl

Primary antibody against a loading control (e.g., B-actin or GAPDH)
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e HRP-conjugated secondary antibody
e Chemiluminescent substrate

Procedure:

Treat K562 cells with various concentrations of Pivanex for a specified time (e.g., 24 hours).
e Harvest the cells and lyse them in ice-cold lysis buffer.

o Determine the protein concentration of the lysates using a BCA assay.

o Denature 20-30 ug of protein from each sample by boiling in Laemmli sample buffer.

o Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

» Block the membrane with blocking buffer for 1 hour at room temperature.

e Incubate the membrane with the primary anti-Bcr-Abl antibody overnight at 4°C.

e Wash the membrane with TBST and then incubate with the HRP-conjugated secondary
antibody for 1 hour at room temperature.

o Wash the membrane again with TBST.

o Add the chemiluminescent substrate and visualize the protein bands using an imaging
system.

» Strip the membrane and re-probe with the loading control antibody to ensure equal protein
loading.

e Quantify the band intensities to determine the relative expression of Bcr-Abl.

Summary and Future Directions

Pivanex is a promising anti-cancer agent that leverages a prodrug strategy to effectively
deliver butyric acid, a potent HDAC inhibitor, into cancer cells. Its dual mechanism of action,
involving both epigenetic modulation through HDAC inhibition and the downregulation of the
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key oncoprotein Bcr-Abl, makes it a compelling candidate for further investigation, particularly
in hematological malignancies and solid tumors. Future research should focus on elucidating
the full spectrum of its molecular targets, its potential for synergistic combinations with other
chemotherapeutic agents, and the development of biomarkers to predict patient response in
clinical settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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